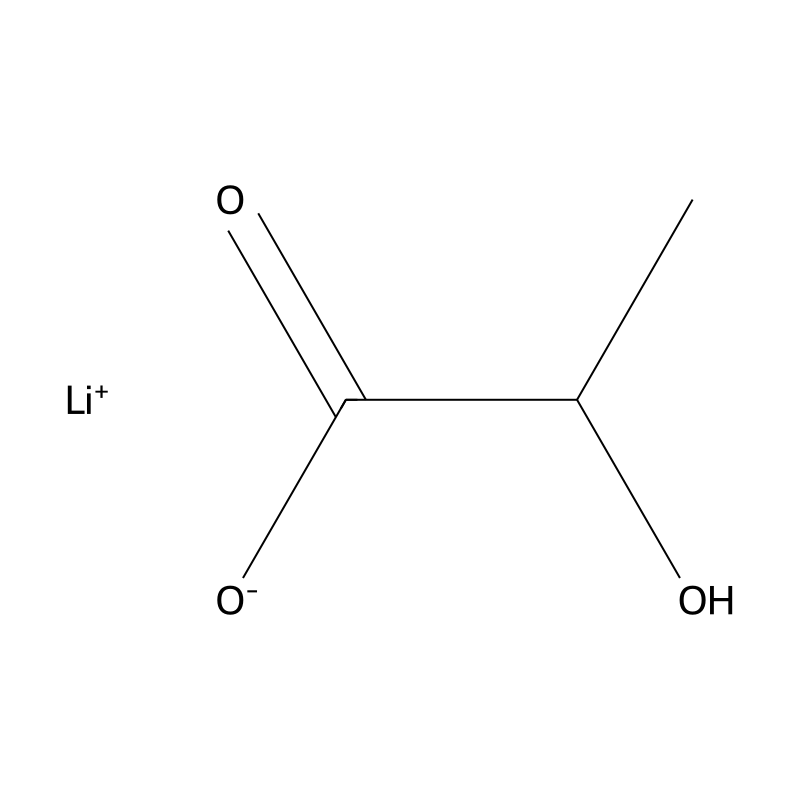Lithium lactate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
As a Chiral Synthon:
Lithium lactate serves as a valuable chiral building block in the synthesis of depsipeptides. Depsipeptides are a class of naturally occurring molecules containing alternating units of amino acids and hydroxy acids. The chiral center of L-lactate in lithium lactate allows for the controlled introduction of chirality during the synthesis, leading to specific enantiomers (mirror image forms) of the desired depsipeptide []. This is crucial for developing drugs and other bioactive molecules with specific biological activities.
As a Lactic Acid Standard:
Lithium lactate can be used as a standard in various analytical techniques for measuring lactic acid concentration. Due to its high purity and well-defined structure, it provides a reliable reference point for calibrating instruments and validating analytical methods. This application is particularly relevant in research involving:
- Muscle Physiology: Studying lactate production and clearance in muscle tissue during exercise or under pathological conditions [].
- Food Science: Analyzing the fermentation process and lactic acid content in food products like yogurt and fermented vegetables [].
- Cell Culture: Monitoring metabolic activity and assessing the viability of cells in culture, where lactic acid is a byproduct of cellular respiration [].
As an Electron Spin Resonance (ESR) Dosimeter Material:
Lithium lactate can be employed as a material for dosimetry in electron spin resonance (ESR) spectroscopy. ESR is a technique used to measure the concentration of unpaired electrons, which can be generated by ionizing radiation. By measuring the change in the ESR signal of lithium lactate when exposed to radiation, scientists can estimate the absorbed radiation dose []. This application finds use in:
- Radiation research: Studying the effects of ionizing radiation on biological systems and developing new radiation-resistant materials.
- Medical physics: Calibrating radiation therapy equipment and ensuring accurate dose delivery during cancer treatment.
Lithium lactate is a chemical compound that serves as a salt formed from lithium and lactic acid, with the chemical formula . It appears as an amorphous solid and is highly soluble in water and various organic solvents. The compound exhibits optical isomerism, indicating the presence of chiral forms. When heated to decomposition, lithium lactate emits acrid smoke, which poses safety concerns during handling and storage .
The mechanism of action of lithium lactate depends on the specific application. In medicine, its primary function is related to its role in gout treatment. It is believed to work by increasing the excretion of uric acid from the body, thereby reducing its concentration in the blood and preventing gout attacks.
Further research is ongoing to explore the potential mechanisms of lithium lactate in other areas, such as its use as a building block for the synthesis of complex molecules [].
Lithium lactate has demonstrated biological activity, particularly in the context of promoting uric acid excretion from the body. It is also utilized in psychiatric medicine as part of treatment regimens for certain mental health disorders, including bipolar disorder. The compound's lithium ion content contributes to its therapeutic effects, as lithium is known for its mood-stabilizing properties .
The primary method for synthesizing lithium lactate involves the neutralization of lactic acid with lithium hydroxide. This reaction results in the formation of lithium lactate and water. Various synthesis methods may also explore different conditions such as temperature and concentration to optimize yield and purity, but the basic reaction remains consistent across methods .
Lithium lactate has several applications, including:
- Pharmaceuticals: Used in medications that facilitate uric acid excretion and as an adjunct in psychiatric treatments.
- Biochemical Research: Employed in metabolomics studies due to its role in metabolic pathways involving lactate.
- Industrial Uses: Acts as a precursor for synthesizing other lithium compounds and materials .
Research on lithium lactate has indicated interactions with various biological systems. For instance, studies have shown that lithium ions can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Additionally, lithium's effects on cellular signaling pathways have been explored in contexts such as neuroprotection and neurogenesis .
Lithium lactate shares similarities with other lactate salts but has unique properties due to its lithium content. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sodium lactate | Commonly used in food preservation; less reactive than lithium salts. | |
| Potassium lactate | Used in food applications; has a milder effect on biological systems compared to lithium. | |
| Calcium lactate | Used as a calcium supplement; less soluble than lithium lactate. | |
| Magnesium lactate | Used for magnesium supplementation; exhibits different solubility properties. |
Lithium lactate stands out primarily due to its therapeutic applications and the specific biological activities associated with lithium ions, making it particularly valuable in both clinical and research settings .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
867-55-0
27848-81-3







